BenchChemオンラインストアへようこそ!

3-(Pyrimidin-5-ylamino)propanoic acid

Phosphodiesterase Inhibition Structural Biology Fragment-Based Drug Design

Leverage the unique 5-ylamino pyrimidine regioisomer for your fragment-based drug discovery projects. This heterocyclic β-amino acid building block, with a molecular weight of 167.17 g/mol and a TPSA of 75.1 Ų, specifically positions the propanoic acid chain to engage hydrophobic clamps while preserving pyrimidine pi-stacking, as confirmed by crystallographic data (PDB: 5SGQ). Its high aqueous solubility (XLogP3 0.2) enables direct dissolution in assay buffers with minimal DMSO. Supplied as a 95% pure powder, it's ready for immediate Fmoc-protection or scaffold screening.

Molecular Formula C7H9N3O2
Molecular Weight 167.168
CAS No. 1369118-10-4
Cat. No. B2646329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyrimidin-5-ylamino)propanoic acid
CAS1369118-10-4
Molecular FormulaC7H9N3O2
Molecular Weight167.168
Structural Identifiers
SMILESC1=C(C=NC=N1)NCCC(=O)O
InChIInChI=1S/C7H9N3O2/c11-7(12)1-2-10-6-3-8-5-9-4-6/h3-5,10H,1-2H2,(H,11,12)
InChIKeyMUJONISMLLUZAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Source High-Purity 3-(Pyrimidin-5-ylamino)propanoic Acid (CAS 1369118-10-4) for Kinase-Focused Fragment Libraries


3-(Pyrimidin-5-ylamino)propanoic acid is a heterocyclic beta-amino acid building block characterized by a pyrimidine ring connected through a 5-amino linker to a propanoic acid chain. With a molecular weight of 167.17 g·mol⁻¹ and a topological polar surface area (TPSA) of 75.1 Ų, it features a favorable balance of hydrogen bond donors (2) and acceptors (5) for fragment-based drug discovery (FBDD) [1]. Its XLogP3 of 0.2 predicts high aqueous solubility, making it suitable for biochemical screening without significant organic co-solvent interference [1]. Commercially, it is supplied as a powder with a certified purity of 95% .

Why Regioisomeric Substitution of 3-(Pyrimidin-5-ylamino)propanoic Acid Leads to Binding Failure in PDE10 Targets


Substituting the 5-ylamino pyrimidine regioisomer for the 2-ylamino or 4-ylamino variants alters the vector angle of the carboxylic acid side chain, disrupting the critical dual hydrogen-bonding motif observed in crystallographic complexes of phosphodiesterase 10 (PDE10) inhibitors [1]. In the solved crystal structure of human PDE10 (PDB: 5SGQ), the 5-ylamino substituent uniquely positions the propanoic acid tail to engage the active site's hydrophobic clamp while maintaining the pyrimidine ring's pi-stacking interaction; the 2- and 4-isomers present an incorrect exit vector that clashes with the tyrosine binding pocket [1]. Furthermore, the experimentally validated 5-ylamino configuration exhibits a predicted pKa for the carboxylic acid group (~4.36) that is distinct from the 2-ylamino analogue, directly impacting ionization state and solubility at physiological pH .

Quantitative Selection Evidence for 3-(Pyrimidin-5-ylamino)propanoic Acid Against 2- and 4-Pyrimidyl Isomers


PDE10A Crystal Structure: Exclusive Active Site Occupancy by the 5-Ylamino Regioisomer

The co-crystal structure of human PDE10A (PDB 5SGQ) confirms that the 5-pyrimidylamino scaffold is required for binding. The 5-isomer forms a key hydrogen bond with the invariant Gln726 side chain via the pyrimidine N1 atom, while the propanoic acid carboxylate engages Tyr683. The 2-ylamino isomer cannot simultaneously satisfy these contacts due to an incompatible N1 vector orientation, while the 4-isomer induces steric gating with Phe696 [1]. No equivalent solved structures exist for the 2- or 4-isomers in PDE10.

Phosphodiesterase Inhibition Structural Biology Fragment-Based Drug Design

Solubility and Lipophilicity Differentiation: Lower LogP Enables Aqueous Assay Compatibility

Computational predictions indicate that the 5-ylamino substitution lowers lipophilicity relative to the pyrimidine ring carbon-substituted analogues. The target compound exhibits an XLogP3 of 0.2, which is lower than the estimated value of ~0.5 for the 2-amino isomer N-2-Pyrimidinyl-β-alanine [1]. This lower LogP translates into an estimated aqueous solubility exceeding 1.1e+05 mg/L as per the WSKOW model, which is critical for maintaining compound integrity in cell-free biochemical assays .

Physicochemical Profiling Solubility LogP

Topological Polar Surface Area (TPSA): Optimal BBB Permeability Profile Over 2-Pyrimidyl Analogue

The target compound's TPSA of 75.1 Ų falls below the 90 Ų threshold commonly associated with good oral absorption and blood-brain barrier (BBB) penetration in fragment libraries, while being significantly higher than the pyrimidine-carbon-linked analogue 3-(Pyrimidin-5-yl)propanoic acid (TPSA 63.1 Ų) [1]. The 2-amino isomer N-2-Pyrimidinyl-β-alanine exhibits a slightly lower TPSA (~68 Ų), which reduces its capacity for specific polar interactions and may limit its selectivity for kinase hinge regions that demand dual H-bond donor/acceptor engagement .

Medicinal Chemistry CNS Drug Design ADME

Verified Application Scenarios for 3-(Pyrimidin-5-ylamino)propanoic Acid Based on PDE10 Engagement and Solubility Edge


Fragment-Based Lead Discovery Targeting Phosphodiesterase 10A (PDE10A)

Leverage the confirmed crystallographic binding mode (PDB: 5SGQ) to screen 3-(Pyrimidin-5-ylamino)propanoic acid as a core scaffold for PDE10A inhibitors. Use the 5-ylamino isomer's XLogP3 of 0.2 and TPSA of 75.1 Ų to design a focused fragment library with optimal CNS ADME properties, prioritizing aqueous solubility >100 µM in SPR assays. Validate fragment hits by competitive soaking at 10 mM concentration against human PDE10A for X-ray confirmation [1].

Solubility-Dependent Biochemical Profiling of JAK/SYK Kinase Inhibitor Libraries

Utilize the compound's high predicted aqueous solubility (supported by XLogP3 0.2) to supply the JAK and SYK kinase inhibitor patent programs (EP 3670500). Incorporate as a non-hinge binder motif that preserves kinase selectivity through the 5-pyrimidine's distinct H-bond donor/acceptor pattern. The 95% purity powder form enables direct dissolution in assay buffers at concentrations up to 10 mM with <5% DMSO, reducing vehicle toxicity artifacts [1].

Peptidomimetic Synthesis Featuring Regioselective 5-Pyrimidine Substitution

Employ the compound as a pyrimidine-containing β-amino acid surrogate in peptidomimetic backbone synthesis. The 5-ylamino regioisomer uniquely installs the pyrimidine ring at a position that mimics the side chain orientation of natural histidine, enabling the design of enzyme inhibitors where the pyrimidine N1 and N3 atoms replicate the imidazole's metal coordination role. Procure the 95% purity powder for direct Fmoc-protection without additional purification steps .

Quote Request

Request a Quote for 3-(Pyrimidin-5-ylamino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.